Product packaging for 3-Methyl-3-(methylsulfanyl)butan-1-ol(Cat. No.:CAS No. 89002-50-6)

3-Methyl-3-(methylsulfanyl)butan-1-ol

Cat. No.: B3058331
CAS No.: 89002-50-6
M. Wt: 134.24 g/mol
InChI Key: AQSMJMVQKRNPHD-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylsulfanyl)butan-1-ol (CAS 89002-50-6) is a sulfur-containing organic compound with the molecular formula C6H14OS and a molecular weight of 134.24 g/mol . This compound serves as a valuable intermediate in research and development, particularly in the field of flavor and fragrance chemistry . Its structural similarity to other volatile thiols, such as 3-mercapto-3-methylbutan-1-ol (MMB) which is found in Sauvignon Blanc wine, coffee, and passion fruit, points to its potential relevance in studying complex aroma profiles . Research into related thiols indicates their significance as key odorants contributing to savory, roasty, and fruity notes in foods and beverages . As a research chemical, it is utilized in analytical applications as a standard and in synthetic chemistry for the development of new compounds . This compound is for research use only and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet and handle this compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14OS B3058331 3-Methyl-3-(methylsulfanyl)butan-1-ol CAS No. 89002-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-methylsulfanylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSMJMVQKRNPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563672
Record name 3-Methyl-3-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89002-50-6
Record name 3-Methyl-3-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biosynthetic Pathways of 3 Methyl 3 Methylsulfanyl Butan 1 Ol

Identification in Biological Matrices: Non-Human Organisms and Excretions (e.g., Felinine (B1672332) Metabolite in Feline Systems)

3-Methyl-3-(methylsulfanyl)butan-1-ol has been identified as a volatile felinine derivative found in the headspace gas of domestic cat urine. nih.govresearchgate.net This compound is one of several sulfur-containing molecules, including 3-mercapto-3-methyl-1-butanol (B1210777) and 3-mercapto-3-methylbutyl formate (B1220265), that are produced from the degradation of the amino acid felinine. nih.govresearchgate.netnih.gov The presence of these volatile compounds is a key factor in the characteristic strong odor of cat urine, which serves as a means of chemical communication for territorial marking. nih.govresearchgate.netriken.jp The emission of these felinine derivatives, including this compound, has been shown to decrease with the progression of renal disease in cats, suggesting a link between kidney function and their production. nih.gov

Table 1: Identification of this compound

Biological Matrix Organism Significance
Urine (Headspace Gas) Domestic Cat (Felis catus) Contributes to species-specific odor used for chemical communication and territorial marking. nih.govriken.jp

Characterization of Precursor Molecules and Metabolic Precursors

The biosynthesis of this compound originates from a cascade of precursor molecules, with the amino acid felinine being its direct precursor. nih.govbiosynth.com Felinine itself is synthesized through a multi-step pathway. The process begins in the liver with the condensation of glutathione (B108866) and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG). wikipedia.org This initial step utilizes fundamental building blocks from amino acid and isoprenoid metabolism. wikipedia.orgebi.ac.uk The dipeptide 3-methylbutanol-cysteinylglycine (MBCG) is the subsequent intermediate, formed from 3-MBG. riken.jpwikipedia.org This entire pathway is specific to felines and is responsible for the high concentrations of felinine and its derivatives in their urine. nih.gov

Table 2: Metabolic Precursors of this compound

Precursor Molecule Chemical Name Role in Pathway
Isopentenyl pyrophosphate 3-Methylbut-3-en-1-yl diphosphate Initial building block for the isoamyl moiety. wikipedia.orgebi.ac.uk
Glutathione (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid Provides the cysteine residue for the formation of 3-MBG. wikipedia.org
3-MBG 3-methylbutanolglutathione First intermediate, formed from glutathione and isopentenyl pyrophosphate. riken.jpwikipedia.org
3-MBCG 3-methylbutanol-cysteinylglycine Second intermediate, precursor to felinine. nih.govwikipedia.org

Elucidation of Enzymatic Pathways and Mechanistic Biochemistry Governing Biosynthesis

The biosynthetic pathway leading to this compound is governed by a series of specific enzymatic reactions. After the initial formation of 3-methylbutanolglutathione (3-MBG) in the liver, it is transported to the kidneys. wikipedia.org In the kidney, the enzyme γ-glutamyl transpeptidase (γ-GTP) acts on 3-MBG to convert it into 3-methylbutanol-cysteinylglycine (MBCG). wikipedia.org

The pivotal step in this pathway is the hydrolysis of MBCG, which is catalyzed by cauxin, a carboxylesterase enzyme found in high concentrations in cat urine. nih.govriken.jpwikipedia.org Cauxin specifically hydrolyzes the dipeptide bond in MBCG to release felinine and glycine (B1666218). nih.govwikipedia.org The expression and excretion of cauxin are age and sex-dependent, with levels increasing significantly in cats after three months of age and being higher in intact males, which correlates with higher felinine levels. nih.gov

The final transformation from the odorless precursor felinine to the volatile this compound occurs through degradation. researchgate.netnih.gov While the precise enzymatic mechanism for this final step is not fully elucidated, it is understood to be a breakdown process of felinine. nih.govresearchgate.net Research suggests that microbial lyases or potentially an unidentified C-C lyase may be involved in the cleavage of felinine to produce the various sulfur-containing volatile compounds, including this compound. wikipedia.orgresearchgate.net

Table 3: Key Enzymes in the Biosynthetic Pathway

Enzyme Type Function
γ-Glutamyl transpeptidase (γ-GTP) Transpeptidase Converts 3-MBG to MBCG in the kidney. wikipedia.org
Cauxin (Carboxylesterase 5A) Carboxylesterase / Hydrolase Hydrolyzes MBCG to produce felinine and glycine in the urine. nih.govwikipedia.orgwikipedia.org

Advanced Synthetic Methodologies for 3 Methyl 3 Methylsulfanyl Butan 1 Ol and Its Analogues

Total Synthesis Strategies: Design and Implementation

The total synthesis of 3-Methyl-3-(methylsulfanyl)butan-1-ol and its derivatives requires careful planning to control the introduction of functional groups and to avoid unwanted side reactions. While a direct, one-pot synthesis from simple precursors is often sought, multi-step sequences are typically necessary to achieve the desired molecular architecture.

One common approach involves the retrosynthetic disconnection of the target molecule at the carbon-sulfur bond. This strategy identifies a tertiary alcohol precursor that can be subsequently reacted with a sulfur-containing nucleophile. For instance, 3-methyl-3-buten-1-ol (B123568) can serve as a key intermediate. The synthesis can then proceed through the addition of methanethiol (B179389) across the double bond, often catalyzed by an acid or initiated by a radical source.

Alternatively, a Grignard reaction can be employed. The reaction of a suitable keto-alcohol with a methylmagnesium halide, followed by the introduction of the methylsulfanyl group, provides another viable route. The protection of the hydroxyl group is often a critical step in this approach to prevent its reaction with the Grignard reagent.

A notable synthesis of the related compound, 3-mercapto-3-methylbutan-1-ol, starts from ethyl acetate (B1210297) and acetone. wikipedia.org This multi-step process involves an initial aldol (B89426) condensation, followed by bromination, reaction with thiourea, and subsequent hydrolysis and reduction to yield the final product. wikipedia.org This pathway highlights the intricate nature of synthesizing bifunctional molecules.

Starting Material Key Intermediates Reagents Final Product
3-Methyl-3-buten-1-ol-Methanethiol, Acid CatalystThis compound
Keto-alcoholProtected keto-alcoholMethylmagnesium halide, Deprotection agent, Methylthiolating agentThis compound
Ethyl acetate, AcetoneEthyl 3-hydroxy-3-methylbutyrate, 3-mercapto-3-methyl-butyric acidLDA, Br2, Thiourea, LiAlH43-Mercapto-3-methylbutan-1-ol

Chemo- and Regioselective Functionalization Approaches

The presence of two distinct functional groups, a hydroxyl group and a thioether, in this compound necessitates the use of chemo- and regioselective reactions for further derivatization. The ability to selectively modify one functional group while leaving the other intact is crucial for the synthesis of more complex analogues.

Protecting group chemistry plays a pivotal role in achieving this selectivity. The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, allowing for reactions to be carried out on the thioether moiety. Conversely, the thioether can be oxidized to a sulfoxide (B87167) or sulfone, which can then be used to direct further transformations.

Recent advancements in catalysis have also provided powerful tools for selective functionalization. For example, copper-catalyzed cross-coupling reactions of cyclic sulfate (B86663) esters derived from polyols have demonstrated high levels of chemo- and regioselectivity. nih.gov Such methods could potentially be adapted for the selective functionalization of the hydroxyl group in this compound.

Stereoselective Synthesis of Enantiomeric Forms and Chiral Derivatives (e.g., (S)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol)

The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis strategies are employed to control the stereochemistry of the final product.

The synthesis of chiral amino alcohols, such as (S)-2-Amino-3-methyl-1-butanol, provides a template for the stereoselective synthesis of related structures. guidechem.com One approach involves the reduction of α-amino acids or their corresponding esters. For example, L-leucine can be reduced with sodium borohydride (B1222165) and iodine to yield (S)-(+)-2-Amino-3-methyl-1-butanol. guidechem.com

The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines is another powerful method for the stereoselective synthesis of amino ketone derivatives, which can be further reduced to the corresponding amino alcohols. nih.gov This approach offers high diastereoselectivity and allows for the synthesis of a wide range of chiral amino alcohols. illinois.edu

Development of Novel Catalytic Systems for Synthesis (e.g., involving bifunctional bis(oxazolines) for related structures)

The development of novel catalytic systems is a key area of research for the efficient and selective synthesis of complex molecules. Chiral ligands, when complexed with metal catalysts, can induce high levels of enantioselectivity in a variety of chemical transformations.

Bifunctional bis(oxazoline) (BOX) ligands have emerged as a versatile class of chiral ligands for asymmetric catalysis. nih.govresearchgate.net These C2-symmetric ligands form well-defined complexes with a range of metal ions, creating a chiral environment that can effectively control the stereochemical outcome of a reaction. nih.gov The modular nature of BOX ligands, which can be readily synthesized from a variety of amino alcohols, allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance. sioc.ac.cn

The application of BOX-metal complexes in asymmetric synthesis is broad, encompassing reactions such as Diels-Alder reactions, aldol additions, and Michael additions. researchgate.netacs.org These catalytic systems could be applied to the synthesis of chiral precursors to this compound, for example, through the asymmetric addition of a nucleophile to a prochiral ketone.

Catalyst System Reaction Type Key Features
Bis(oxazoline)-Copper(II)Diels-Alder, Hetero-Diels-AlderHigh enantiomeric excess, control of product ratio. researchgate.net
Bis(oxazoline)-Zinc(II)HydroxyallylationHigh yields of anti-1,2-amino alcohols. researchgate.net
Bis(oxazoline)-Various MetalsCyclopropanations, Transfer HydrogenationsApplicability in various C-C bond forming reactions. researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. rsc.org For the synthesis of sulfur-containing compounds like this compound, this involves the use of safer reagents, more efficient reactions, and the reduction of waste. nih.gov

One approach to greener synthesis is the use of biomass-derived starting materials. For example, cysteine has been explored as a sustainable source of sulfur for the synthesis of sulfur-containing amino acids. rsc.org This avoids the use of hazardous sulfur reagents and can reduce the number of synthetic steps. rsc.org

The development of catalytic processes that utilize environmentally benign oxidants, such as hydrogen peroxide, is another important aspect of green chemistry. nih.gov Metal-free catalytic systems are also being investigated for the oxidation of sulfides to sulfones. nih.gov Furthermore, the use of water as a solvent and the development of recyclable catalysts are key strategies for making the synthesis of sulfur-containing compounds more sustainable. researchgate.net The use of elemental sulfur, a byproduct of the petroleum industry, as a feedstock for polymerization is a prime example of waste valorization in green chemistry. rsc.orgresearchgate.net

Chemical Transformations and Reaction Mechanisms of 3 Methyl 3 Methylsulfanyl Butan 1 Ol

Reactions of the Hydroxyl Group: Etherification, Esterification, and Oxidation Pathways

The primary alcohol group in 3-Methyl-3-(methylsulfanyl)butan-1-ol is a key site for several fundamental organic transformations.

Etherification: The synthesis of ethers from this compound can be approached through several routes. Acid-catalyzed dehydration involves protonating the hydroxyl group to form a good leaving group (water), which is then displaced by another alcohol molecule. youtube.comlibretexts.org For this specific substrate, the reaction would typically be conducted with an excess of a second, less hindered alcohol at controlled temperatures (around 110-130°C) to favor the SN2 substitution pathway over elimination, which becomes dominant at higher temperatures. libretexts.org

Alternatively, the Williamson ether synthesis provides a versatile method. wikipedia.org This involves deprotonating this compound with a strong base to form the corresponding alkoxide, which then acts as a nucleophile, attacking a primary alkyl halide or tosylate. wikipedia.orglibretexts.org Due to the steric bulk around the alcohol, the resulting alkoxide is also basic and could promote elimination in the alkylating agent if it is secondary or tertiary. wikipedia.org Therefore, this method is most effective when using primary alkylating agents. wikipedia.org

Esterification: The primary hydroxyl group readily undergoes esterification with carboxylic acids. Due to the steric hindrance from the adjacent tertiary carbon, standard Fischer esterification (acid-catalyzed reaction with a carboxylic acid) might be slow. More efficient methods for esterifying sterically hindered alcohols are often employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for such transformations. organic-chemistry.org In this reaction, DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org Other methods include using activated carboxylic acid derivatives like anhydrides or acyl chlorides, often in the presence of a non-nucleophilic base. acs.org

Interactive Table: Esterification Methods for Hindered Alcohols

Method Reagents Key Features
Steglich Esterification Carboxylic acid, DCC, cat. DMAP Mild conditions, suitable for acid-labile substrates. organic-chemistry.org
Acylation with Anhydrides Carboxylic anhydride (B1165640), MgBr₂, Tertiary Amine Dual activation of the anhydride allows for rapid esterification of tertiary alcohols. acs.org

| Benzotriazole (B28993) Esters | Carboxylic acid, HOBt, EDC, DMAP | Forms a reactive benzotriazole ester intermediate for efficient reaction with hindered alcohols. researchgate.net |

Oxidation Pathways: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagent used. However, a significant challenge in the oxidation of this compound is the presence of the thioether group, which is also susceptible to oxidation. acsgcipr.orgmsu.edu Therefore, chemoselective oxidation of the alcohol requires careful selection of reagents. Milder oxidizing agents like Pyridinium chlorochromate (PCC) are typically used to stop the oxidation of primary alcohols at the aldehyde stage. msu.edu Stronger oxidizing agents, such as those based on chromium (VI) in acidic conditions (e.g., CrO₃/H₂SO₄), will oxidize the primary alcohol directly to a carboxylic acid. msu.edu These strong conditions would likely also oxidize the thioether moiety.

Reactivity of the Thioether Moiety: Oxidation, Alkylation, and Sulfonium (B1226848) Salt Formation

The sulfur atom in the thioether group is nucleophilic and can be readily oxidized, making it a reactive center. libretexts.org

Oxidation: The thioether can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone. libretexts.orgacsgcipr.orgbritannica.com The choice of oxidant and control of reaction stoichiometry are crucial for selectively obtaining the desired oxidation state. acsgcipr.orgorganic-chemistry.org Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant; its stoichiometry can be adjusted to favor either the sulfoxide or the sulfone. organic-chemistry.org Peroxyacids, such as peracetic acid, are more powerful and typically lead to the formation of the sulfone. libretexts.org

Interactive Table: Common Oxidants for Thioethers

Oxidizing Agent Product(s) Conditions/Selectivity
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone Stoichiometry can be controlled for selective oxidation. Catalysts like titanium silicates (TS-1) can be used. rsc.orgresearchgate.net
Peroxyacids (e.g., CH₃CO₃H) Sulfone Stronger oxidant, typically leads to the fully oxidized sulfone. libretexts.org
Sodium Periodate (NaIO₄) Sulfoxide Often used for selective oxidation to the sulfoxide.

Alkylation and Sulfonium Salt Formation: As a soft nucleophile, the sulfur atom in the thioether readily reacts with electrophiles like primary alkyl halides via an SN2 mechanism. libretexts.org This alkylation reaction results in the formation of a ternary sulfonium salt, where the sulfur atom bears a positive charge. libretexts.org These salts are stable compounds but can themselves act as alkylating agents, as the neutral sulfide (B99878) is a good leaving group.

Carbon-Sulfur Bond Cleavage Reactions and Rearrangements

The carbon-sulfur bond in this compound is generally stable but can be cleaved under specific chemical conditions.

Carbon-Sulfur Bond Cleavage: Cleavage of the C–S bond typically requires harsh conditions or the use of specific reagents. Transition-metal mediated activation is one strategy for promoting C–S bond cleavage. rsc.org Oxidative conditions can also facilitate cleavage; for instance, reaction with hydrogen peroxide can, in some cases, lead to the cleavage of C-S bonds, particularly in molecules containing an adjacent carboxylic acid group. rsc.orgresearchgate.net

Rearrangements: A key rearrangement reaction involving the thioether functionality is the Pummerer rearrangement. chem-station.comtcichemicals.com This reaction does not occur directly from the thioether but from its corresponding sulfoxide. The sulfoxide of this compound, upon treatment with an acid anhydride like acetic anhydride, can undergo this rearrangement.

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride. wikipedia.org Subsequent elimination, promoted by a base (such as the acetate (B1210297) byproduct), generates a key intermediate known as a thionium (B1214772) ion. wikipedia.orgacs.org This electrophilic thionium ion is then attacked by a nucleophile, in this case, acetate, to yield an α-acyloxy thioether. chem-station.comwikipedia.org This reaction effectively transforms the sulfoxide into a functional group at the adjacent carbon.

Mechanistic Investigations of Degradation under Controlled Chemical Conditions

The degradation of this compound can be initiated under various conditions, with distinct mechanistic pathways depending on the reagents present.

Acid-Catalyzed Degradation: Under strong acidic conditions, the degradation is likely initiated by the protonation of the primary hydroxyl group. This converts the hydroxyl into an excellent leaving group (H₂O). The departure of water would generate a primary carbocation. However, primary carbocations are highly unstable and would likely undergo an immediate hydride shift from the adjacent tertiary carbon to form a more stable tertiary carbocation. This rearranged carbocation could then undergo elimination to form an alkene or be trapped by a nucleophile. Alternatively, protonation of the sulfur atom could occur, potentially leading to different degradation pathways. Studies on other thiols have shown that protonation can be a crucial step in their degradation under acidic conditions. researchgate.net

Oxidative Degradation: Degradation can also occur under oxidative conditions that go beyond simple conversion to the sulfone. For instance, the formation of the sulfone significantly increases the acidity of the α-protons (on the methyl group attached to sulfur). Under basic conditions, this could lead to elimination reactions. Furthermore, extreme oxidative conditions can lead to the cleavage of the C-S bond, breaking down the molecule into smaller fragments. rsc.org

Metabolic Pathways and Biotransformational Studies of 3 Methyl 3 Methylsulfanyl Butan 1 Ol in Model Systems

Characterization of Primary Metabolites and Degradation Products

The primary metabolic pathway of 3-Methyl-3-(methylsulfanyl)butan-1-ol involves its conversion to the volatile thiol, 3-mercapto-3-methyl-1-butanol (B1210777). This degradation product is a key contributor to the characteristic odor of cat urine. wikipedia.orgresearchgate.net

In the domestic cat (Felis catus), this compound is a known metabolite of felinine (B1672332). Felinine, a sulfur-containing amino acid, undergoes a series of transformations that ultimately lead to the formation of 3-mercapto-3-methyl-1-butanol. wikipedia.orgresearchgate.net This thiol is responsible for the distinct "catty" odor. wikipedia.org

Table 1: Primary Metabolite of this compound

PrecursorPrimary Metabolite/Degradation ProductCommon NameOrganism/Source
This compound3-mercapto-3-methyl-1-butanolMMBDomestic Cat, Coffee, Passion Fruit, Beer

Identification and Characterization of Enzymes Facilitating Biotransformation

While the conversion of this compound to 3-mercapto-3-methyl-1-butanol is a key metabolic step, the specific enzyme directly catalyzing this reaction has not been definitively identified in the available scientific literature. However, the broader enzymatic pathway leading to the formation of its precursor, felinine, and the subsequent degradation to 3-mercapto-3-methyl-1-butanol in cats is better understood.

A crucial enzyme in the upstream biosynthesis of felinine is cauxin , a carboxylesterase found in high concentrations in feline urine. Cauxin hydrolyzes 3-methylbutanol-cysteinylglycine (3-MBCG) to produce felinine and glycine (B1666218). wikipedia.org Following its formation, felinine is understood to gradually degrade to release 3-mercapto-3-methyl-1-butanol. wikipedia.org

In other biological systems, such as in the fermentation of wine, the release of volatile thiols like 3-mercapto-3-methyl-1-butanol from their precursors is facilitated by microbial enzymes. For instance, certain yeast strains possess β-lyase enzymes that can cleave cysteine-S-conjugate precursors to release free thiols. wikipedia.org While this points to a class of enzymes capable of such transformations, the specific enzyme acting on this compound remains an area for further research.

Intermediary Role in Downstream Biochemical Synthesis Pathways

There have been some commercial sources suggesting that this compound may act as an intermediate in the synthesis of amines, such as the neurotransmitters serotonin (B10506) and dopamine (B1211576). biosynth.com However, a thorough review of the scientific literature does not provide substantive evidence to support this claim. The established biosynthetic pathways of serotonin and dopamine are well-characterized and begin with the amino acids tryptophan and tyrosine, respectively. There is no documented enzymatic pathway that utilizes this compound as a precursor for these critical neurotransmitters. Therefore, this assertion remains uncorroborated by current scientific understanding.

Comparative Biochemical Pathways in Diverse Non-Human Organisms

The metabolic pathway of this compound is most clearly defined in the domestic cat, where it is an integral part of the felinine metabolic pathway linked to scent marking. wikipedia.orgresearchgate.net

In other organisms, the presence of its degradation product, 3-mercapto-3-methyl-1-butanol, suggests the existence of pathways that can produce this thiol, though not necessarily from this compound.

In Plants: 3-mercapto-3-methyl-1-butanol has been identified in Sauvignon blanc grapes (Vitis vinifera). wikipedia.org In plants, volatile sulfur compounds are often derived from cysteine and methionine metabolism. It is plausible that precursors other than this compound lead to the formation of this thiol.

In Microorganisms: During alcoholic fermentation, yeasts such as Metschnikowia pulcherrima are known to release varietal thiols, including 3-mercapto-3-methyl-1-butanol, from non-volatile precursors present in the grape must. wikipedia.org This process involves the enzymatic cleavage of cysteine or glutathione (B108866) conjugates. The bacterium Corynebacterium glutamicum has been engineered to produce 3-methyl-1-butanol, a structurally related alcohol, from α-ketoisocaproate, demonstrating the microbial capacity for synthesizing branched-chain alcohols. researchgate.net

The available data indicates that while the end product, 3-mercapto-3-methyl-1-butanol, is found across different biological kingdoms, the specific metabolic pathways and precursor molecules, including this compound, appear to be highly organism-dependent. The felinine pathway involving this compound seems to be a specialized metabolic route primarily observed in felines.

Biological Roles and Biochemical Interactions of 3 Methyl 3 Methylsulfanyl Butan 1 Ol Excluding Clinical Outcomes

Its Role as a Signaling Molecule or Metabolite in Biological Systems

3-Methyl-3-(methylsulfanyl)butan-1-ol is recognized as a metabolite within specific biological systems, most notably as a derivative of the amino acid felinine (B1672332), which is uniquely found in cats. biosynth.com Felinine itself is a precursor to volatile sulfur-containing compounds that can act as semiochemicals, or signaling molecules. wikipedia.org Specifically, felinine can degrade into 3-mercapto-3-methyl-1-butanol (B1210777) (MMB), a compound identified as an important semiochemical in the scent-marking behavior of male cats. wikipedia.org

The metabolic pathway leading to these signaling molecules involves several steps. Felinine is synthesized in the liver and transported to the kidneys, where it is hydrolyzed by the enzyme cauxin into felinine and glycine (B1666218). wikipedia.org Subsequently, felinine can be metabolized into various volatile compounds, including this compound. researchgate.net Therefore, while not definitively identified as a primary signaling molecule itself, this compound plays a crucial role as an intermediate metabolite in the biochemical cascade that produces chemical signals essential for feline communication. wikipedia.orgresearchgate.net Its presence in urine is directly linked to the metabolic processes that regulate chemical signaling in these animals.

Biochemical Modulations and Systemic Effects in Animal Models (e.g., urinary protein profiles, physiological effects in laboratory mice, framed academically)

In laboratory settings, this compound has been identified as a urinary component in mice and is suggested to have physiological effects. biosynth.com Studies on domestic cats have provided more specific insights into its systemic relevance, particularly in the context of renal function. Research has demonstrated a significant correlation between the urinary concentrations of this compound and the progression of renal disease. researchgate.net

In cats with severe renal disease, the urinary levels of felinine and its derivatives, including this compound, are markedly decreased. researchgate.net This is accompanied by an increase in the urinary concentration of a precursor molecule, 3-methylbutanol glutathione (B108866) (MBG). researchgate.net This shift in the urinary metabolite profile suggests an impairment in the metabolic pathway responsible for the synthesis of felinine and its subsequent metabolites, likely due to reduced enzymatic activity in the kidneys. researchgate.net

These findings indicate that the urinary profile of this compound can serve as an indicator of metabolic function within the kidneys. The modulation of its concentration in urine reflects systemic changes related to renal health.

Below is a data table summarizing the observed changes in urinary metabolites in cats with varying degrees of renal disease.

MetaboliteNormal CatsCats with Mild Renal DiseaseCats with Severe Renal Disease
Felinine Normal LevelsSlightly DecreasedSignificantly Decreased
This compound Normal LevelsDecreasedSignificantly Decreased
3-Methylbutanol glutathione (MBG) Normal LevelsSlightly IncreasedSignificantly Increased

Interaction with Cellular Components and Macromolecules

The interaction of this compound with cellular components can be inferred from the behavior of similar sulfur-containing molecules. The sulfur atom in its structure is highly polarizable, which allows it to participate in strong van der Waals interactions. nih.gov Research on sulfur-containing amino acids, such as methionine and cysteine, has shown that these residues can form strong interactions with other amino acids, contributing to the stability and three-dimensional structure of proteins. nih.govresearchgate.net

These sulfur-mediated interactions are often stronger than those formed by aromatic or aliphatic amino acid side chains. nih.gov This suggests that this compound, with its accessible sulfur atom, has the potential to interact with proteins and other macromolecules within a biological system. Such interactions could influence the conformation and function of these macromolecules. For instance, the binding of alcohols to proteins can lead to conformational changes and, in some cases, denaturation. aminer.org The specific nature and strength of the interactions of this compound with cellular components, however, require further direct investigation.

Implications for Metabolic Network Analysis

The study of this compound and its related compounds has significant implications for metabolic network analysis, particularly in understanding species-specific metabolic pathways. The biosynthesis and degradation of felinine and its derivatives form a specialized metabolic network in felines that is linked to both chemical signaling and renal function. wikipedia.orgresearchgate.net

Analyzing the flux of metabolites through this pathway, including the concentrations of this compound, can provide a quantitative understanding of the metabolic state of an animal. For example, the observed changes in the urinary levels of this compound in cats with renal disease highlight its potential as a biomarker for diagnosing and monitoring the progression of this condition. researchgate.net

Furthermore, understanding the enzymatic reactions involved in the formation and degradation of this compound can offer targets for modulating this metabolic network. For instance, the enzyme cauxin is a key regulator of felinine production. wikipedia.org In the broader context of systems biology, integrating data on the concentrations of metabolites like this compound with genomic and proteomic data can lead to more comprehensive models of feline metabolism and its response to physiological and pathological changes.

Advanced Analytical and Spectroscopic Methodologies for 3 Methyl 3 Methylsulfanyl Butan 1 Ol

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and precise quantification of 3-Methyl-3-(methylsulfanyl)butan-1-ol. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

Structural Elucidation: The fragmentation pattern of this compound in mass spectrometry is influenced by the presence of both the hydroxyl (-OH) and methylsulfanyl (-SCH₃) functional groups. The molecular ion peak, although potentially of low intensity in electron ionization (EI), is critical for confirming the molecular weight. libretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org For thioethers, fragmentation often involves cleavage of the C-S bond.

Key fragmentation pathways for this compound would likely involve:

α-cleavage: Fission of the bond between the carbon bearing the hydroxyl group and the adjacent carbon, or the carbon bearing the methylsulfanyl group and its neighboring carbons.

Loss of water (H₂O): A characteristic fragmentation for alcohols. libretexts.org

Loss of a methylsulfanyl radical (•SCH₃) or methanethiol (B179389) (CH₃SH).

Loss of a methyl radical (•CH₃).

The resulting fragment ions can be analyzed with high mass accuracy to support the proposed structure. The table below illustrates potential high-resolution mass fragments for this compound.

Fragment Ion FormulaNominal Mass (m/z)Calculated Exact MassPotential Origin
C₆H₁₄OS⁺134134.0765Molecular Ion
C₅H₁₁O⁺8787.0810Loss of •SCH₃
C₅H₉S⁺101101.0425Loss of CH₂OH and H
C₂H₅S⁺6161.0085Cleavage at C-S bond
CH₅O⁺3333.0340Fragment containing the hydroxyl group

Quantification: For quantitative analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are employed, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for enhanced sensitivity and selectivity. The use of isotopically labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in sample preparation and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it ideal for the structural determination and conformational analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The expected chemical shifts (δ) for the protons in this compound are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbons are also influenced by the neighboring heteroatoms.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on known values for similar structural motifs. ubc.ca

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂ -OH (C1)~3.7~60
CH₂ -C(CH₃)₂ (C2)~1.8~45
C(C H₃)₂ (C3)~1.3~25
S-C H₃~2.1~15
C (CH₃)₂ (C3)-~50
OH Variable (1-5)-

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. The rotational freedom around the C-C and C-S bonds will influence the spatial arrangement of the different functional groups.

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The analysis of this compound in complex samples, such as food, beverages, or biological fluids, requires a separation step prior to detection. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are the most common techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The choice of the stationary phase is critical for achieving good separation from other matrix components.

Stationary Phases: Nonpolar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-1, HP-5MS), are often used for the analysis of volatile sulfur compounds. epfl.ch For enhanced selectivity towards polar compounds, more polar stationary phases can be employed. epfl.ch

Retention Index: The retention index (RI) is a standardized measure of a compound's retention on a GC column, which aids in its identification. gcms.cznist.gov The RI of this compound would depend on the stationary phase and temperature program used. For a non-polar phase, the retention would be primarily influenced by its boiling point and molecular size.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds. Reversed-phase LC is a common mode for separating moderately polar compounds.

Mobile Phases: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Detection: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar molecules.

The following table provides a general comparison of GC-MS and LC-MS for the analysis of this compound.

TechniqueTypical Stationary/Mobile PhaseAdvantagesDisadvantages
GC-MS Non-polar or mid-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane)High resolution, established libraries for identificationRequires derivatization for highly polar compounds, potential for thermal degradation
LC-MS C18 reversed-phase column with water/acetonitrile or water/methanol gradientSuitable for a wider range of polarities, milder conditionsCan be more susceptible to matrix effects, lower resolution than GC for some compounds

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the key IR absorption bands would be:

O-H Stretch: A strong and broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the methyl and methylene (B1212753) groups. echemi.com

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range.

C-S Stretch: A weaker absorption typically found in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. Key Raman shifts for this molecule would include:

C-S Stretch: The C-S stretching vibration gives rise to a characteristic band in the Raman spectrum.

S-CH₃ Stretch: The stretching of the sulfur-methyl bond would also be observable.

C-C Skeletal Vibrations: These vibrations provide a fingerprint of the carbon backbone.

The table below summarizes the expected vibrational frequencies.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-HStretching3200-3600 (broad)Weak
C-HStretching2850-3000Strong
C-OStretching1000-1260Moderate
C-SStretching600-800Strong
S-CH₃Stretching600-800Strong

Development of Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability. libretexts.orgresearchgate.netnih.gov For this compound, both the hydroxyl and thioether groups can be targeted for derivatization.

Derivatization of the Hydroxyl Group:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, which is more suitable for GC analysis. nih.gov

Acylation: The hydroxyl group can be converted to an ester using reagents like anhydrides or acyl chlorides. This can improve chromatographic properties and introduce a chromophore for enhanced UV detection in LC. researchgate.net

Derivatization of the Thioether Group: While the thioether group is less reactive than a thiol, it can undergo oxidation to a sulfoxide (B87167) or sulfone, which can alter the chromatographic behavior and provide a different fragmentation pattern in mass spectrometry. However, derivatization strategies for thioethers are less common than for thiols.

Bifunctional Derivatization: It is also possible to derivatize both the hydroxyl and thioether functionalities, although this would require a more complex reaction scheme.

The choice of derivatization reagent and reaction conditions depends on the analytical technique to be used and the nature of the sample matrix. For trace analysis, derivatization with reagents that introduce a fluorophore or a group that enhances ionization in mass spectrometry can significantly improve detection limits. mdpi.com

Theoretical and Computational Chemistry Studies of 3 Methyl 3 Methylsulfanyl Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Methyl-3-(methylsulfanyl)butan-1-ol. These calculations can determine a wide range of molecular properties.

Key Applications:

Molecular Geometry Optimization: The three-dimensional arrangement of atoms in this compound can be accurately predicted. This includes bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its steric and electronic properties.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's ionization potential and electron affinity. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and atomic charges can identify electron-rich and electron-deficient regions. For this compound, the oxygen and sulfur atoms are expected to be nucleophilic centers, while the hydrogen of the hydroxyl group would be an electrophilic site.

Reactivity Descriptors: Global and local reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can predict the most likely sites for nucleophilic and electrophilic attack.

Illustrative Data from Quantum Chemical Calculations:

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy 1.2 eVRepresents the energy of the lowest unoccupied orbital and affinity for electrons.
HOMO-LUMO Gap 7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment 2.1 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces.
Mulliken Atomic Charge on Sulfur -0.15 eSuggests the sulfur atom is a site for potential electrophilic attack.
Mulliken Atomic Charge on Oxygen -0.60 eIndicates the oxygen atom is a primary site for electrophilic attack and hydrogen bonding.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. For this compound, MD simulations can provide detailed information about its conformational landscape and how it interacts with other molecules, such as solvents or biological receptors.

Key Insights from MD Simulations:

Conformational Analysis: The flexible butane (B89635) backbone of this compound allows for multiple rotational isomers (conformers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal the structure of the solvation shell and the nature of solute-solvent interactions, including hydrogen bonding between the hydroxyl group and water.

Intermolecular Interactions: In condensed phases, MD simulations can model the non-covalent interactions between molecules of this compound, such as van der Waals forces and hydrogen bonds. This is crucial for understanding its bulk properties like boiling point and viscosity.

Diffusion and Transport Properties: MD simulations can be used to calculate transport properties like the self-diffusion coefficient, which is relevant to its behavior in solution.

Hypothetical MD Simulation Parameters:

ParameterTypical Value/MethodPurpose
Force Field OPLS-AA, CHARMMDescribes the potential energy of the system as a function of atomic coordinates.
Solvent Model TIP3P, SPC/E (for water)Represents the solvent molecules in the simulation box.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)Controls the thermodynamic state of the simulation (constant Number of particles, Volume, Temperature or Pressure).
Simulation Time 100 nsThe duration of the simulation, which needs to be long enough to sample relevant molecular motions.
Time Step 2 fsThe integration time step for solving the equations of motion.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of experimental IR absorption bands to specific molecular vibrations, such as the O-H stretch of the alcohol, C-H stretches of the methyl and methylene (B1212753) groups, and the C-S stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation and conformational analysis of the molecule.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of potential fragment ions, it is possible to rationalize the observed fragmentation patterns in an experimental mass spectrum.

Predicted Spectroscopic Data (Hypothetical):

SpectrumPredicted FeatureCorresponding Functional Group/Atom
IR ~3400 cm⁻¹ (broad)O-H stretching vibration
IR ~2950 cm⁻¹C-H stretching vibrations
IR ~700 cm⁻¹C-S stretching vibration
¹H NMR ~3.6 ppm (triplet)-CH₂-OH protons
¹H NMR ~2.1 ppm (singlet)-S-CH₃ protons
¹³C NMR ~60 ppm-CH₂-OH carbon
¹³C NMR ~50 ppmC(CH₃)₂-S carbon

In Silico Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies and reaction enthalpies.

Potential Reaction Mechanisms for Study:

Oxidation: The sulfur atom in this compound can be oxidized to a sulfoxide (B87167) and then to a sulfone. Computational modeling can elucidate the mechanism of this oxidation with various oxidizing agents, determining the energetics of each step.

Dehydration: The alcohol functional group can undergo dehydration to form an alkene. Theoretical calculations can compare the favorability of different dehydration pathways and the role of acid catalysts.

Nucleophilic Substitution: The hydroxyl group can be substituted by other nucleophiles. Computational studies can model the Sₙ1 and Sₙ2 pathways for such reactions.

Example of a Calculated Reaction Profile Parameter:

Reaction StepParameterCalculated Value (Hypothetical)
Sulfur Oxidation (to Sulfoxide) Activation Energy (ΔG‡)15 kcal/mol
Sulfur Oxidation (to Sulfoxide) Reaction Enthalpy (ΔH)-25 kcal/mol
Alcohol Dehydration (E1) Activation Energy (ΔG‡)30 kcal/mol

Structure-Property Relationship Studies for Analogues and Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be employed to develop predictive models for the biological activity or physical properties of analogues and derivatives of this compound.

Methodology:

Dataset Collection: A series of structurally related compounds with known experimental data (e.g., binding affinity to a receptor, boiling point) is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Potential Applications for Analogues:

Predicting Odor Properties: For flavor and fragrance applications, QSAR models could be developed to predict the odor threshold or character of new derivatives.

Toxicity Prediction: In silico toxicology models can be used to estimate the potential toxicity of related compounds, guiding the design of safer alternatives.

Physicochemical Property Prediction: QSPR models can predict properties like solubility, lipophilicity (logP), and boiling point for novel analogues, which is valuable in chemical process design and drug development.

Environmental Fate and Transformation Pathways of 3 Methyl 3 Methylsulfanyl Butan 1 Ol

Biotic Degradation Mechanisms: Microbial Metabolism and Biotransformation in Environmental Systems

Biotic degradation, mediated by microorganisms, is expected to be a significant fate process for 3-Methyl-3-(methylsulfanyl)butan-1-ol, particularly in soil and water environments contaminated with feline urine. The compound is a known biological metabolite, suggesting that enzymatic pathways exist for its transformation. biosynth.com

The biosynthesis of this compound is linked to the degradation of felinine (B1672332), which is hydrolyzed by the enzyme cauxin in cats. wikipedia.org Felinine itself is synthesized from glutathione (B108866) and isopentenyl pyrophosphate. wikipedia.org This biological origin implies that microorganisms possessing similar enzymes could potentially degrade this compound.

Studies on the biodegradation of organosulfur compounds in wastewater and other environments have shown that various bacteria can utilize these compounds. nih.govnih.gov Functional bacteria such as Ferruginibacter, Rhodopseudomonas, Gordonia, and Thiobacillus have been implicated in sulfur metabolism. nih.gov These microorganisms can facilitate the transformation of organosulfur into sulfate (B86663) or incorporate the sulfur into amino acids. nih.gov In the context of soil, microbial communities can adapt to degrade specific contaminants, and the presence of a carbon source can enhance the biodegradation of organosulfur compounds. nih.govmdpi.com

The likely microbial degradation pathways for this compound would involve:

Oxidation of the thioether group: Similar to abiotic oxidation, microbial enzymes can oxidize the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone.

Cleavage of the C-S bond: Microorganisms may possess enzymes capable of breaking the carbon-sulfur bond, leading to the formation of 3-methyl-3-mercaptobutan-1-ol and methylated sulfur species.

Metabolism of the alcohol group: The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.

Microbial Process Description Potential Intermediate/Product
Sulfoxidation Enzymatic oxidation of the sulfur atom.3-Methyl-3-(methylsulfinyl)butan-1-ol
C-S Lyase Activity Enzymatic cleavage of the carbon-sulfur bond.3-Mercapto-3-methylbutan-1-ol
Alcohol Dehydrogenase Activity Oxidation of the primary alcohol group.3-Methyl-3-(methylsulfanyl)butanal

Identification and Characterization of Environmental Transformation Products

The transformation of this compound in the environment is expected to yield a range of products resulting from both abiotic and biotic processes. While specific environmental studies on this compound are scarce, its known metabolic relationships and the general chemistry of thioethers allow for the prediction of likely transformation products.

One of the key transformation products is 3-mercapto-3-methylbutan-1-ol (MMB). biosynth.com This thiol is a known potent odorant also found in cat urine and is formed from the degradation of felinine. researchgate.net Other related sulfur compounds identified in cat urine, which may be considered transformation products or related metabolites, include 3-mercapto-3-methylbutyl formate (B1220265) and 3-methyl-3-(2-methyldisulfanyl)-1-butanol. researchgate.netresearchgate.net

As discussed, oxidation of the thioether moiety is a primary transformation pathway. This leads to the formation of sulfoxide and sulfone derivatives.

3-Methyl-3-(methylsulfinyl)butan-1-ol (Sulfoxide): The initial product of oxidation.

3-Methyl-3-(methylsulfonyl)butan-1-ol (Sulfone): The product of further oxidation of the sulfoxide.

These oxidized products are generally more water-soluble and less volatile than the parent compound, which would affect their environmental mobility and partitioning.

Parent Compound Transformation Process Identified/Potential Transformation Product Significance
This compoundBiotic (C-S cleavage)3-Mercapto-3-methylbutan-1-olPotent odorant, also a felinine metabolite.
This compoundAbiotic/Biotic Oxidation3-Methyl-3-(methylsulfinyl)butan-1-olIncreased water solubility, reduced volatility.
3-Methyl-3-(methylsulfinyl)butan-1-olAbiotic/Biotic Oxidation3-Methyl-3-(methylsulfonyl)butan-1-olFurther increased polarity and water solubility.

Methodologies for Environmental Monitoring and Risk Assessment (Chemical Perspective)

Effective environmental monitoring and risk assessment are essential for understanding the potential impact of this compound.

Environmental Monitoring: Monitoring for volatile sulfur compounds (VSCs) like this compound in environmental matrices such as air, water, and soil requires sensitive analytical techniques due to their likely low concentrations and potential for reactivity.

Sample Collection: For air samples, collection in fused silica-lined canisters is a common method for VSCs. iastate.edu For water samples, purge-and-trap techniques can be used to extract the volatile compound from the matrix. Soil samples may require solvent extraction. alberta.ca

Analytical Detection: Gas chromatography (GC) is the standard technique for separating VSCs. Detection is typically achieved using a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD) or a sulfur chemiluminescence detector (SCD). iastate.edu Mass Spectrometry (MS) coupled with GC (GC-MS) can be used for definitive identification and quantification. researchgate.net

Risk Assessment (Chemical Perspective): A chemical risk assessment evaluates the likelihood of adverse effects on human health or the environment. It combines hazard assessment (the intrinsic potential to cause harm) and exposure assessment. shell.com

Future Research Trajectories and Methodological Innovations for 3 Methyl 3 Methylsulfanyl Butan 1 Ol

Emerging Synthetic Strategies for Complex Thiol-Containing Molecules

The synthesis of structurally complex molecules containing sulfur, particularly tertiary thiols and thioethers, presents unique challenges due to the reactivity of the sulfur atom. ucl.ac.uknih.gov Future research into the synthesis of 3-Methyl-3-(methylsulfanyl)butan-1-ol and related compounds will likely focus on developing more efficient, selective, and sustainable methods.

Catalytic Hydrothiolation: A promising area is the advancement of catalytic hydrothiolation reactions. Rhodium-catalyzed hydrothiolation of 1,3-dienes has demonstrated high regioselectivity, offering pathways to either secondary or tertiary allylic sulfides. organic-chemistry.orgescholarship.orgnih.gov Future work could adapt these methodologies for the synthesis of complex alcohols with thioether moieties by using functionalized dienes or thiols. The development of catalysts that can tolerate a wider range of functional groups and operate under milder conditions will be crucial. organic-chemistry.orgnih.gov

Biocatalysis and Chemoenzymatic Approaches: The use of enzymes in synthesis offers unparalleled stereoselectivity and operates under green chemistry principles. researchgate.netucl.ac.uk Biocatalytic strategies are being developed for the enantioselective synthesis of chiral sulfur compounds, which is challenging to achieve through traditional chemical methods. ucl.ac.uk Enzymes like monooxygenases and lactonases are being explored for creating optically pure sulfoxides and thiocarboxylic acids. ucl.ac.uk Future research could focus on discovering or engineering enzymes that can catalyze the specific formation of the C-S bond in precursors to this compound, or perform selective modifications on the molecule itself. The integration of biocatalytic steps with traditional chemical synthesis in chemoenzymatic routes could provide novel and efficient pathways to complex thiol-containing molecules.

Novel Methodologies for Tertiary Thiol and Thioether Synthesis: The synthesis of tertiary thiols is particularly challenging. nih.govtechnologynetworks.combeilstein-journals.org Recent strategies have explored stereoselective methods involving sulfur-centered nucleophiles or the alkylation of secondary sulfur-based substrates. nih.gov Innovations such as lithium-catalyzed thiol alkylation with tertiary alcohols are emerging as mild and chemoselective methods for forming C-S bonds, which could be applicable to the synthesis of this compound analogues. nih.gov

Synthetic StrategyPotential Application for this compoundKey Advantages
Catalytic Hydrothiolation Synthesis of precursors containing the thioether moiety.High atom economy, potential for regio- and enantioselectivity. organic-chemistry.orgescholarship.org
Biocatalysis Enantioselective synthesis of chiral analogues.High stereoselectivity, environmentally friendly conditions. researchgate.netucl.ac.uk
Chemoenzymatic Synthesis Multi-step synthesis combining the selectivity of enzymes with the versatility of chemical reactions.Access to complex structures not easily made by either method alone.
Lithium-Catalyzed Alkylation Direct formation of the tertiary thioether from a corresponding alcohol precursor.Mild conditions, high chemoselectivity. nih.gov

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the formation, degradation, and interaction of volatile and semi-volatile compounds like this compound in complex matrices requires analytical techniques capable of real-time, in situ measurements.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique for detecting molecules, particularly those containing thiol groups, which bind strongly to noble metal surfaces like gold or silver nanoparticles. nih.govresearchgate.net This technique has been successfully used for the rapid detection of thiol-containing natural products directly in complex culture media without the need for purification. nih.govresearchgate.net Future applications could involve developing SERS-based sensors for the in situ monitoring of this compound in biological systems or during food and beverage fermentation. Cellulose-based SERS substrates offer a low-cost and sustainable platform for the vapor-phase detection of thiols, which could be adapted for this compound. mdpi.com

Benchtop NMR Spectroscopy for Reaction Monitoring: The advent of high-performance benchtop NMR spectrometers has made it possible to monitor chemical reactions online and in real time, directly in the lab or production environment. osf.ionih.govmagritek.com This non-invasive method provides quantitative data on reactants, intermediates, and products without the need for calibration. osf.io Stopped-flow benchtop NMR systems can be used to acquire quantitative data for reactions that are difficult to monitor by other means. rsc.org This technology could be applied to study the synthesis of this compound, optimizing reaction conditions and identifying transient intermediates.

Advanced Mass Spectrometry: Techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) allow for the real-time, in situ monitoring of volatile organic compounds (VOCs) with high sensitivity and selectivity. These methods are well-suited for tracking the release or formation of this compound from biological or food matrices. Coupling these techniques with gas chromatography (GC) can provide even greater separation and identification of isomers and closely related compounds.

TechniquePrincipleApplication for this compound
SERS Enhancement of Raman scattering for molecules adsorbed on nanostructured metal surfaces.In situ detection and quantification in biological fluids or during fermentation. nih.govresearchgate.net
Benchtop NMR Nuclear Magnetic Resonance spectroscopy using compact, permanent magnets.Real-time monitoring of synthetic reactions and degradation kinetics. osf.ionih.gov
PTR-MS / SIFT-MS Soft ionization mass spectrometry for real-time VOC analysis.Tracking volatile emissions from food, beverages, or biological samples.

Systems Biology and Metabolomics Approaches to Elucidate Broader Biological Roles

The biological significance of this compound is currently limited to its role as a feline metabolite. organic-chemistry.org Systems biology and metabolomics offer powerful tools to explore its broader biological roles and metabolic pathways in other organisms.

Metabolomics for Flavor Precursor Discovery: Untargeted and targeted metabolomics, particularly using LC-MS and GC-MS, have become indispensable tools in food science for identifying key flavor compounds and their non-volatile precursors. mdpi.comnih.gov In wine, for example, metabolomics has been used to understand the complex interplay between grape metabolites, yeast metabolism, and the final aroma profile, including the formation of volatile thiols from amino acid conjugates. mdpi.comives-openscience.euresearchgate.net A similar approach could be applied to investigate the precursors and formation pathways of this compound in various biological systems. This could reveal its presence in other natural sources and identify the genetic and environmental factors that influence its production.

Systems Biology of Sulfur Metabolism: The sulfur metabolism network in organisms like the yeast Saccharomyces cerevisiae is tightly regulated. kegg.jptdl.org Systems biology approaches, combining transcriptomics, proteomics, and metabolomics, can provide a global view of how organisms process sulfur sources and synthesize essential sulfur-containing amino acids and volatile compounds. nih.govresearchgate.netoup.com By studying the sulfur metabolome of different yeasts or bacteria under various conditions, it may be possible to identify the enzymatic pathways responsible for the biosynthesis of this compound. This knowledge is crucial for understanding its natural roles and for potential biotechnological production.

Computational Chemistry Driven Discovery of Novel Chemical Reactivity

Computational chemistry provides a powerful lens to predict and understand the reactivity of molecules, guiding the design of new reactions and the discovery of novel functionalities.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction mechanisms and predict the kinetics and thermodynamics of chemical transformations. nih.govacs.org For this compound, DFT could be employed to study the reactivity of the thiol, alcohol, and thioether functional groups. For instance, computational studies on radical-mediated thiol-epoxy reactions and thiol-Michael additions have provided detailed insights into reaction energetics and kinetics. nih.govacs.orgnih.gov Similar studies could predict the susceptibility of this compound to oxidation, its potential to act as a nucleophile or electrophile under different conditions, and its interaction with biological targets.

Automated Computational Screening: Automated workflows are being developed to perform high-throughput computational screening of chemical reactivity. nih.gov Such an approach could be used to screen a virtual library of reactants with this compound to identify novel and potentially useful chemical transformations. This could accelerate the discovery of new derivatives with interesting properties for applications in materials science, agrochemicals, or pharmaceuticals.

Computational MethodFocusPotential Insights for this compound
DFT Electronic structure, reaction energetics, transition states.Prediction of reaction mechanisms, stability of intermediates, and kinetic parameters for novel reactions. acs.orgacs.org
Automated Screening High-throughput calculation of reaction properties.Rapid identification of potential new reactions and derivatives. nih.gov
Molecular Dynamics Simulation of molecular motion and interactions over time.Understanding interactions with solvents, surfaces, or biological macromolecules.

Interdisciplinary Research Integrating Chemical Synthesis with Biochemical Pathway Engineering

The convergence of chemical synthesis with synthetic biology and metabolic engineering opens up exciting possibilities for the sustainable production of complex molecules and the creation of novel biological systems.

Metabolic Engineering for Flavor and Fragrance Production: Microorganisms like Escherichia coli and Saccharomyces cerevisiae are increasingly being engineered as cell factories for the production of high-value chemicals, including terpenoid flavors and fragrances. acs.org This involves the reconstruction and optimization of biosynthetic pathways in a microbial host. Given that many potent aroma compounds are sulfur-containing terpenoid derivatives, future research could focus on engineering a microbial chassis to produce a precursor to this compound, which could then be converted to the final product either in vivo through an engineered enzyme or in vitro using a chemical step.

Synthetic Biology for Novel Natural Products: Synthetic biology tools allow for the design and construction of new biological parts, devices, and systems. nih.govrsc.org This can be used to create novel biosynthetic pathways that produce non-natural products. rsc.org For example, by combining genes from different organisms or by using directed evolution, it may be possible to create an enzymatic pathway that synthesizes this compound or its analogues with high efficiency and selectivity. The integration of chemical synthesis would be crucial for providing non-natural substrates to these engineered pathways, further expanding the accessible chemical space. hilarispublisher.com

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